Solid-State Molecular Conformation: Dihedral Angle Comparison with the 4-Chlorophenylthio Analog
The molecular conformation of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine differs substantially from its 4-chlorophenylthio analog. Single-crystal X-ray diffraction at 150 K reveals that the dihedral angles between the two phenyl rings and the central pyrimidine ring are 74.94(7)° and 75.47(7)° for the target compound . In contrast, the 4-chlorophenylthio analog exhibits significantly larger dihedral angles of 84.6(1)° and 87.8(1)° for one molecule, and 83.9(1)° and 80.1(1)° for the second independent molecule in the asymmetric unit . This ~5–10° difference in ring orientation alters the molecular electrostatic surface and steric profile, potentially affecting protein binding site complementarity and crystal packing interactions.
| Evidence Dimension | Dihedral angle between phenyl ring and pyrimidine plane (solid-state conformation) |
|---|---|
| Target Compound Data | 74.94(7)° and 75.47(7)° |
| Comparator Or Baseline | 2-Amino-4,6-bis(4-chlorophenylthio)pyrimidine: 84.6(1)°, 87.8(1)°, 83.9(1)°, and 80.1(1)° |
| Quantified Difference | Absolute difference of ~5–10° (phenyl rings in target are less orthogonal to pyrimidine plane) |
| Conditions | Single-crystal X-ray diffraction, T = 150 K, Mo Kα radiation, both structures solved in monoclinic space groups |
Why This Matters
Conformational differences of this magnitude can alter ligand–protein shape complementarity in structure-based drug design, making the target compound a distinct chemical probe compared to the 4-chloro analog.
- [1] Lynch, D. E., McClenaghan, I. (2001) 2-Amino-4,6-bis(phenylthio)pyrimidine. Acta Crystallographica Section E Structure Reports Online, 57 (1). doi:10.1107/s1600536800017888 View Source
- [2] Lynch, D. E., McClenaghan, I. (2001) 2-Amino-4,6-bis(4-chlorophenylthio)pyrimidine. Acta Crystallographica Section E Structure Reports Online, 57 (1). doi:10.1107/s160053680001761x View Source
